molecular formula C7H9NO3S B13946030 3-Hydroxy-2-methylbenzenesulfonamide CAS No. 43059-23-0

3-Hydroxy-2-methylbenzenesulfonamide

Cat. No.: B13946030
CAS No.: 43059-23-0
M. Wt: 187.22 g/mol
InChI Key: IPWXZRQYTAGWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a hydroxyl (-OH) group at the 3-position and a methyl (-CH₃) group at the 2-position, with a sulfonamide (-SO₂NH₂) functional group. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

CAS No.

43059-23-0

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

3-hydroxy-2-methylbenzenesulfonamide

InChI

InChI=1S/C7H9NO3S/c1-5-6(9)3-2-4-7(5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11)

InChI Key

IPWXZRQYTAGWIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methylbenzenesulfonamide typically involves the sulfonation of 2-methylphenol (o-cresol) followed by the introduction of the sulfonamide group. One common method includes:

Industrial Production Methods

Industrial production of 3-Hydroxy-2-methylbenzenesulfonamide may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate)
  • Structural Differences : Replaces the sulfonamide group with a sulfonate (-SO₃⁻) and substitutes the methyl group with iodine at the 2-position.
  • Impact: The iodine atom increases molecular weight (265.09 g/mol vs. ~187.22 g/mol for 3-Hydroxy-2-methylbenzenesulfonamide) and introduces heavier halogen-related reactivity.
N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide
  • Structural Differences : Incorporates a 3-methoxybenzoyl group attached to the sulfonamide nitrogen.
  • Impact: The methoxy (-OCH₃) group increases electron density on the benzene ring, altering electronic properties.
Methyl 2-(benzenesulfonamido)acetate
  • Structural Differences : Features an ester-linked methyl acetate group instead of the hydroxyl and methyl substituents.
  • Impact : The ester group introduces hydrolytic instability but improves lipophilicity. The absence of aromatic substituents simplifies the structure, reducing steric hindrance .

Hydrogen-Bonding and Crystal Packing

  • 3-Hydroxy-2-methylbenzenesulfonamide : The hydroxyl group participates in O–H···O and C–H···O interactions, forming chains or sheets in the crystal lattice, as seen in analogs like 3-Hydroxy-2-(4-methoxybenzene) Acetone .
  • Comparison :
    • 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) : Lacks -NH₂ for N–H···O bonds but may utilize sulfonate oxygen for weaker interactions .
    • Methyl 2-(benzenesulfonamido)acetate : Relies on N–H···O and C–H···O bonds, forming 1D chains along the b-axis .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Substituents Functional Groups Molecular Weight (g/mol) Key Interactions
3-Hydroxy-2-methylbenzenesulfonamide 3-OH, 2-CH₃ -SO₂NH₂ ~187.22 O–H···O, N–H···O
3-Hydroxy-2-iodophenyl sulfonate 3-OH, 2-I, 4-CH₃(C₆H₄) -SO₃⁻ ~265.09 O–H···O (weaker)
N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide 2-CH₃, N-linked acyl -SO₂N-C(O)C₆H₄-OCH₃ ~319.35 C–H···O, π-π stacking
Metsulfuron Methyl Ester Triazine-linked sulfonamide -SO₂NH-C₃N₃OCH₃ ~381.36 N–H···O, herbicide

Table 2: Melting Points and Solubility Trends*

Compound Melting Point (K) Solubility Profile
3-Hydroxy-2-methylbenzenesulfonamide Not reported High in polar solvents (est)
Methyl 2-(benzenesulfonamido)acetate 332 Moderate in methanol
3-Hydroxy-2-(4-methoxybenzene) Acetone Not reported Likely high in DMSO

Research Findings and Trends

  • Synthetic Flexibility : Sulfonamides are synthetically adaptable; for example, benzene sulfonic acid derivatives can be coupled with glycine esters to form diverse analogs .
  • Crystallography Tools : Programs like SHELXL and Mercury are critical for analyzing hydrogen-bonding patterns and crystal packing .
  • Biological Relevance : The hydroxyl group in 3-Hydroxy-2-methylbenzenesulfonamide may mimic natural substrates in enzyme inhibition, a trait exploited in drug design .

Biological Activity

3-Hydroxy-2-methylbenzenesulfonamide, also known as a sulfonamide compound, has garnered attention in scientific research due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The chemical structure of 3-Hydroxy-2-methylbenzenesulfonamide can be represented as follows:

  • Molecular Formula : C₇H₉NO₃S
  • Molecular Weight : 189.22 g/mol
  • IUPAC Name : 3-Hydroxy-2-methylbenzenesulfonamide

Research indicates that sulfonamides, including 3-Hydroxy-2-methylbenzenesulfonamide, exhibit their biological effects primarily through the inhibition of specific enzymes and receptors. Here are some key mechanisms identified:

  • Carbonic Anhydrase Inhibition : Some studies have shown that sulfonamide derivatives can inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes including acid-base balance and fluid secretion. For example, compounds similar to 3-Hydroxy-2-methylbenzenesulfonamide have demonstrated significant inhibitory effects against carbonic anhydrase IX (CA IX), a target in cancer therapy .
  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, which is essential for nucleic acid production. The specific activity of 3-Hydroxy-2-methylbenzenesulfonamide against various bacterial strains remains to be fully characterized but is expected to be similar to other sulfonamides .

Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of sulfonamide derivatives. For instance, compounds related to 3-Hydroxy-2-methylbenzenesulfonamide have been evaluated in vitro against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). These studies revealed that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

CompoundCancer Cell LineIC50 (μM)Selectivity
4eMDA-MB-2311.52High
4gMCF-76.31Moderate

Cardiovascular Effects

Some studies suggest that sulfonamides can influence cardiovascular functions by modulating perfusion pressure and coronary resistance. For example, experiments using isolated rat heart models indicated that certain sulfonamide derivatives could alter perfusion pressure through calcium channel inhibition .

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Compound A0.001Decreased
Compound B0.001Increased

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrase IX :
    • A study demonstrated that specific sulfonamide derivatives could inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over CA II .
  • Antimicrobial Activity :
    • The antimicrobial efficacy of related sulfonamides was assessed against Staphylococcus aureus and Enterococcus faecalis, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Cellular Uptake Studies :
    • High-performance liquid chromatography (HPLC) methods were employed to study the cellular uptake of active compounds derived from the sulfonamide class, revealing significant absorption in cancerous cell lines compared to normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.